molecular formula C10H5MgNO8S2 B12682903 Magnesium 3-nitronaphthalene-1,5-disulphonate CAS No. 67900-54-3

Magnesium 3-nitronaphthalene-1,5-disulphonate

Cat. No.: B12682903
CAS No.: 67900-54-3
M. Wt: 355.6 g/mol
InChI Key: PBCIEASBGOILTL-UHFFFAOYSA-L
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Description

Magnesium 3-nitronaphthalene-1,5-disulphonate is a chemical compound with the molecular formula C10H5MgNO8S2 It is a magnesium salt of 3-nitronaphthalene-1,5-disulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium 3-nitronaphthalene-1,5-disulphonate involves several steps. The process begins with the sulfonation of naphthalene using liquid sulfur trioxide (SO3) in the presence of an inert organic solvent. This is followed by nitration of the sulfonation product to obtain 3-nitronaphthalene-1,5-disulfonic acid. Finally, the pure magnesium salt of 3-nitronaphthalene-1,5-disulfonic acid is separated .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw nitriding mixture is divided into parts, and a portion is worked up to the product by dissolving it in water at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Magnesium 3-nitronaphthalene-1,5-disulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro and sulfonate groups on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions can produce dinitro compounds.

Scientific Research Applications

Magnesium 3-nitronaphthalene-1,5-disulphonate has several scientific research applications:

Mechanism of Action

The mechanism by which magnesium 3-nitronaphthalene-1,5-disulphonate exerts its effects involves interactions with molecular targets and pathways. The nitro and sulfonate groups play a crucial role in these interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium 3-nitronaphthalene-1,5-disulfonate
  • Sodium 3-nitronaphthalene-1,5-disulphonate
  • Potassium 3-nitronaphthalene-1,5-disulphonate

Uniqueness

Magnesium 3-nitronaphthalene-1,5-disulphonate is unique due to its specific magnesium salt form, which imparts distinct chemical properties and reactivity compared to its sodium and potassium counterparts .

Properties

CAS No.

67900-54-3

Molecular Formula

C10H5MgNO8S2

Molecular Weight

355.6 g/mol

IUPAC Name

magnesium;3-nitronaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H7NO8S2.Mg/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;/h1-5H,(H,14,15,16)(H,17,18,19);/q;+2/p-2

InChI Key

PBCIEASBGOILTL-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

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